1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole
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Overview
Description
1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities . This particular compound is characterized by the presence of a chlorophenyl group and multiple pyrazole rings, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole rings: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring using chlorobenzene derivatives.
Final assembly: The final step involves the coupling of the intermediate products to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions.
Scientific Research Applications
1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole can be compared with other pyrazole derivatives:
Properties
Molecular Formula |
C20H21ClN6 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole |
InChI |
InChI=1S/C20H21ClN6/c1-12-19(15-10-22-25(4)13(15)2)24-27(18-9-7-6-8-17(18)21)20(12)16-11-23-26(5)14(16)3/h6-11H,1-5H3 |
InChI Key |
XFFFVSSQZHLCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=CC=CC=C3Cl)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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